molecular formula C19H21N3O B11479927 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

Cat. No.: B11479927
M. Wt: 307.4 g/mol
InChI Key: FVHKIGHCUWTXCC-UHFFFAOYSA-N
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Description

2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol typically involves the coupling of substituted 2-amino benzimidazoles with phenyl-substituted piperidine derivatives. One common method involves the reaction of 2-amino benzimidazole with phenyl isocyanate to form the intermediate compound, which is then treated with piperidine to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is unique due to its specific substitution pattern and the presence of both phenyl and piperidine moieties.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

InChI

InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21)

InChI Key

FVHKIGHCUWTXCC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O

Origin of Product

United States

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